DL-3-bromo-5-(trifluoromethyl)mandelic acid

Description

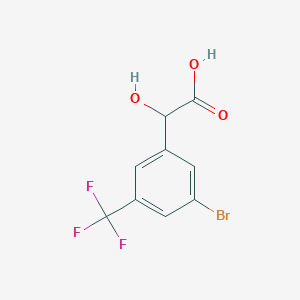

DL-3-Bromo-5-(trifluoromethyl)mandelic acid is a halogenated and fluorinated derivative of mandelic acid (C₆H₅CH(OH)COOH), a well-studied α-hydroxy acid. The compound features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position on the aromatic ring. These substituents significantly alter its physicochemical properties and reactivity compared to unmodified mandelic acid.

Properties

IUPAC Name |

2-[3-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDYSDOPVUUHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857437 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl](hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214339-37-3 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl](hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-bromo-5-(trifluoromethyl)mandelic acid typically involves the bromination and trifluoromethylation of mandelic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

DL-3-bromo-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

- Antitumor Activity :

- Antimicrobial Properties :

- Synthesis of Bioactive Compounds :

Agrochemical Applications

- Pesticide Development :

Synthetic Intermediate

- Fluorinated Building Blocks :

- Reagent in Organic Synthesis :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell growth and metastasis in vitro. |

| Study 2 | Antimicrobial Properties | Showed effective bacteriostatic action against various pathogens affecting the urinary system. |

| Study 3 | Agrochemical Development | Developed new pesticides utilizing the compound's unique properties, resulting in higher efficacy compared to non-fluorinated analogs. |

Mechanism of Action

The mechanism of action of DL-3-bromo-5-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

3-Chloro-5-(Trifluoromethyl)Benzoyl Chloride

- Structure : Replaces the mandelic acid backbone with a benzoyl chloride group, substituting bromine with chlorine at the 3-position.

- Key Differences: Reactivity: The benzoyl chloride moiety makes this compound highly reactive toward nucleophiles (e.g., alcohols, amines), unlike DL-3-bromo-5-(trifluoromethyl)mandelic acid, which retains a carboxylic acid and hydroxyl group . Applications: Likely used as an intermediate in synthesis, whereas mandelic acid derivatives are more common in pharmaceuticals and cosmetics . Safety Data: No hazard or precautionary data are available for this compound, contrasting with mandelic acid’s established safety profile in skincare .

Vanillyl Mandelic Acid (VMA)

- Structure : DL-4-Hydroxy-3-Methoxy Mandelic Acid (CAS 2394-20-9), featuring a hydroxyl (-OH) and methoxy (-OCH₃) group on the aromatic ring.

- Key Differences: Polarity and Solubility: VMA’s polar groups enhance water solubility (freely soluble in water) compared to the hydrophobic -CF₃ and -Br groups in this compound, which likely reduce solubility . Biological Role: VMA is a catecholamine metabolite used in biochemical diagnostics, whereas bromo-trifluoromethyl derivatives may target antimicrobial or enzyme-inhibition applications . Melting Point: VMA melts at 130–132°C; the bromo-trifluoromethyl analog’s melting point is expected to be higher due to increased molecular weight and halogen bonding .

3'-Bromo-5'-Methoxybiphenyl-3-Carboxylic Acid

- Structure : A biphenyl system with bromine and methoxy substituents, differing in backbone from mandelic acid.

- Functionality: Lacks the α-hydroxy acid group critical for mandelic acid’s keratolytic and antibacterial properties, limiting its use in dermatology .

Physicochemical and Functional Comparison Table

Research Findings and Implications

- Antimicrobial Activity: Mandelic acid derivatives are known for antibacterial properties in skincare. The electron-withdrawing -CF₃ and -Br groups in this compound may enhance lipid membrane penetration, improving efficacy against resistant strains compared to VMA or unmodified mandelic acid .

- Synthetic Utility : The bromine atom offers a handle for further functionalization (e.g., Suzuki coupling), a advantage over the chloro analog in medicinal chemistry .

Biological Activity

DL-3-bromo-5-(trifluoromethyl)mandelic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.

- Chemical Name : this compound

- CAS Number : 1214339-37-3

- Molecular Formula : C9H6BrF3O3

- Molecular Weight : 299.04 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of mandelic acid, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (M.tb) and non-tuberculous mycobacteria (NTM).

A study reported that certain bromo-substituted compounds demonstrated increased potency against M.tb and M. abscessus, suggesting that the presence of bromine and trifluoromethyl groups may enhance antimicrobial activity by affecting the lipophilicity and electronic properties of the molecule .

Anticancer Activity

This compound has also been investigated for its anticancer effects. Research indicates that mandelic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA damage response pathways. For example, methenamine mandelate, a related compound, has been shown to release formaldehyde in acidic environments, leading to DNA damage and subsequent cell cycle arrest in cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- Receptor Interaction : Similar compounds have been shown to interact with specific receptors involved in cell signaling pathways, potentially leading to altered cellular responses.

- Metabolic Pathways : The compound may influence metabolic pathways that are crucial for cell survival and proliferation.

Case Studies

- Antimycobacterial Activity : In a comparative study of bromo-substituted mandelic acid derivatives, this compound exhibited notable activity against M.tb with a minimum inhibitory concentration (MIC) significantly lower than that of non-substituted analogs .

- Anticancer Efficacy : A study on methenamine mandelate demonstrated its potential as an anticancer agent through the induction of apoptosis in cancer cells via formaldehyde release in acidic conditions. The structural similarity suggests that this compound may share similar pathways .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing DL-3-bromo-5-(trifluoromethyl)mandelic acid, and how do they compare in efficiency?

- Methodological Answer : this compound can be synthesized via three primary routes:

Hypnone Method : Reacting substituted benzaldehyde derivatives (e.g., 3-bromo-5-(trifluoromethyl)benzaldehyde) with hydrocyanic acid and hydrochloric acid, followed by hydrolysis. This method is scalable but requires careful handling of toxic intermediates .

Biocatalytic Pathways : Using recombinant E. coli strains expressing (R)-specific oxynitrilase and arylacetonitrilase to catalyze the conversion of substituted benzaldehydes to mandelic acid derivatives. This approach offers high enantioselectivity but may require optimization for halogenated substrates .

Chemical Reduction : Reducing phenylglyoxylic acid derivatives (e.g., brominated/trifluoromethyl analogs) using zinc and sulfuric acid, generating mandelic acid via in situ hydrogenation. This method is cost-effective but may yield racemic mixtures .

Comparative efficiency depends on reaction conditions, enantiomeric purity requirements, and substrate compatibility.

Q. How can diastereomeric salt crystallization be optimized for resolving enantiomers of brominated and trifluoromethyl-substituted mandelic acids?

- Methodological Answer : Diastereomeric salt crystallization relies on pairing the racemic acid with a chiral amine (e.g., cinchona alkaloids). For halogenated mandelic acids:

- Solvent Selection : Use polar aprotic solvents (e.g., acetone/water mixtures) to enhance solubility differences between diastereomers.

- Temperature Gradients : Slow cooling rates (0.5–1°C/hour) improve crystal purity for bulky substituents like bromo and trifluoromethyl groups.

- Amine-to-Acid Ratio : A 1:1 molar ratio minimizes co-crystallization of undesired enantiomers.

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis post-crystallization .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in biocatalytic synthesis of halogenated mandelic acids like this compound?

- Methodological Answer : Enantioselectivity can be improved through:

- Enzyme Engineering : Directed evolution of nitrilases or oxynitrilases to accommodate steric and electronic effects of bromo/trifluoromethyl groups. For example, mutations in substrate-binding pockets (e.g., W188A in nitrilase) enhance activity toward halogenated substrates .

- Cofactor Optimization : Supplementing NADH/NAD+ recycling systems stabilizes enzymatic activity during prolonged reactions.

- Whole-Cell Catalysis : Using E. coli co-expressing nitrilase and oxynitrilase improves substrate channeling and reduces intermediate toxicity.

- Reaction Medium : Ionic liquids (e.g., [BMIM][PF6]) increase enzyme stability and substrate solubility for hydrophobic derivatives .

Q. How do bromo and trifluoromethyl substituents influence the physicochemical properties and reactivity of mandelic acid derivatives in synthetic or analytical workflows?

- Methodological Answer :

- Physicochemical Effects :

- Solubility : Bromo groups reduce aqueous solubility, necessitating organic-aqueous biphasic systems for reactions. Trifluoromethyl groups increase lipophilicity, impacting chromatographic retention times (RP-HPLC: longer retention).

- Acidity : Electron-withdrawing substituents (Br, CF3) lower pKa (~2.8–3.1 vs. 3.4 for unsubstituted mandelic acid), affecting ionization in extraction or electrophoresis .

- Reactivity Considerations :

- Nucleophilic Displacement : Bromo groups enable Suzuki coupling or nucleophilic substitution for further functionalization.

- Stability : Trifluoromethyl groups enhance resistance to enzymatic degradation but may hinder crystallization due to steric bulk .

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements when using different resolution techniques for this compound?

- Methodological Answer : Discrepancies arise from technique-specific biases:

- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane:isopropanol:trifluoroacetic acid (90:10:0.1) for baseline separation. Calibrate with authentic enantiomers.

- Capillary Electrophoresis : Employ cyclodextrin additives (sulfated-β-CD) to enhance resolution; validate against NMR or X-ray crystallography data.

- Polarimetry : Less reliable for halogenated derivatives due to low optical rotation; combine with spectroscopic methods .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.